molecular formula C15H21FN2O2 B2419783 4-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide CAS No. 1421477-83-9

4-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

Cat. No. B2419783
M. Wt: 280.343
InChI Key: TXQUEZOULWGDLA-UHFFFAOYSA-N
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Description

“4-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a compound that is available for scientific research needs . It is a part of the family of fentanyl analogues, which are compounds developed by pharmaceutical companies for legitimate medical use .


Synthesis Analysis

The synthesis of such compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .


Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Scientific Research Applications

Alzheimer's Disease Research

  • A study used a molecular imaging probe closely related to the compound , designed for positron emission tomography (PET), to quantify serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in these receptor densities, correlating with worsening clinical symptoms and decreased glucose utilization in the brain. This demonstrates the potential of related compounds in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Pharmacokinetics and Drug Development

  • Research on a similar compound, designed as an anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment, revealed insights into the pharmacokinetics of these compounds. The study highlighted the challenges in balancing enzyme stability and potency against ALK, providing a valuable perspective for future drug development (Teffera et al., 2013).

HIV-1 Attachment Inhibition

  • An investigation into compounds structurally related to 4-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide showed significant potential in inhibiting HIV-1 attachment. These compounds interfere with the interaction between the viral protein gp120 and the host cell receptor CD4, suggesting a new avenue for HIV-1 treatment (Wang et al., 2009).

Radiotracer Development for CB1 Cannabinoid Receptors

  • Research involving a structurally similar compound aimed at developing radiotracers for studying CB1 cannabinoid receptors in the brain using PET. This study underlines the utility of such compounds in neuroimaging and the study of cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

  • A series of benzamide derivatives, including compounds structurally similar to 4-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, were synthesized and evaluated as serotonin 4 receptor agonists. They showed promise in enhancing gastrointestinal motility, indicating potential therapeutic applications in gastrointestinal disorders (Sonda et al., 2003; Sonda et al., 2004).

Other Applications

  • The compound and its analogs have been explored in various other contexts, including as inhibitors of the presynaptic choline transporter, in metal complex formation for antibacterial activity, in corrosion inhibition studies, and in the development of antipsychotic drugs. These diverse applications highlight the compound's versatility in scientific research (Bollinger et al., 2015; Khatiwora et al., 2013; Kaya et al., 2016; Yang et al., 2016).

properties

IUPAC Name

4-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12/h2-5,14H,6-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUEZOULWGDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

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